molecular formula C18H18O4 B14133623 4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde CAS No. 87367-66-6

4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde

Cat. No.: B14133623
CAS No.: 87367-66-6
M. Wt: 298.3 g/mol
InChI Key: ZCIHZLNMNRHHMR-UHFFFAOYSA-N
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Description

4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups connected via a butane-1,3-diylbis(oxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with dibromoalkane under basic conditions. A common method includes the use of potassium carbonate (K2CO3) and a catalytic amount of 18-crown-6 ether in acetone, refluxed under nitrogen for several hours . The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the desired dialdehyde.

Industrial Production Methods

While specific industrial production methods for 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Major Products

    Bis(indolyl)methanes: Formed through condensation reactions with indoles.

    Carboxylic Acids: Resulting from oxidation of the aldehyde groups.

    Alcohols: Produced by the reduction of the aldehyde groups.

Scientific Research Applications

4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde involves its ability to form Schiff bases with amines. This reaction is facilitated by the presence of aldehyde groups, which react with primary amines to form imines. These Schiff bases can then interact with metal ions, making the compound useful in metal ion adsorption studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is unique due to its specific butane-1,3-diylbis(oxy) linkage, which influences its reactivity and the types of materials it can form. This structural feature allows for distinct interactions in both organic synthesis and materials science applications.

Properties

CAS No.

87367-66-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4-[3-(4-formylphenoxy)butoxy]benzaldehyde

InChI

InChI=1S/C18H18O4/c1-14(22-18-8-4-16(13-20)5-9-18)10-11-21-17-6-2-15(12-19)3-7-17/h2-9,12-14H,10-11H2,1H3

InChI Key

ZCIHZLNMNRHHMR-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC1=CC=C(C=C1)C=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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